
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7F3IN It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzene ring, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-iodoaniline with trifluoromethyl iodide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction reactions to form amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce nitro or amino derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Iodo-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar in structure but lacks the iodine atom.
3-Iodo-5-(trifluoromethyl)phenylboronic acid MIDA ester: Contains a boronic acid ester group instead of the methanamine group.
Uniqueness
(3-Iodo-5-(trifluoromethyl)phenyl)methanamine is unique due to the combination of the iodine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
691877-06-2 |
|---|---|
Molekularformel |
C8H7F3IN |
Molekulargewicht |
301.05 g/mol |
IUPAC-Name |
[3-iodo-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H,4,13H2 |
InChI-Schlüssel |
GEPFUTJKLJCCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


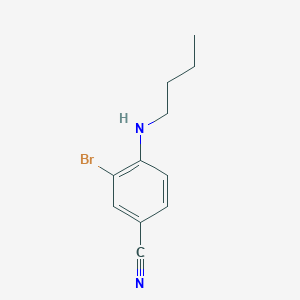
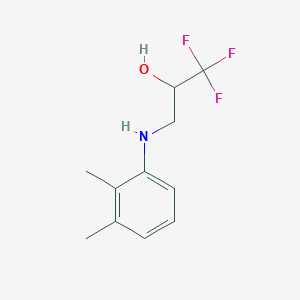
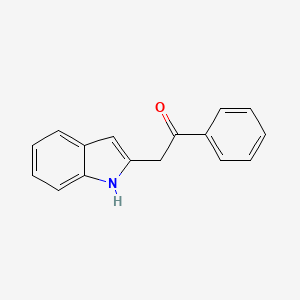
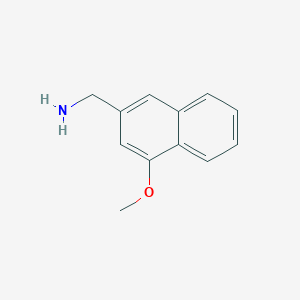
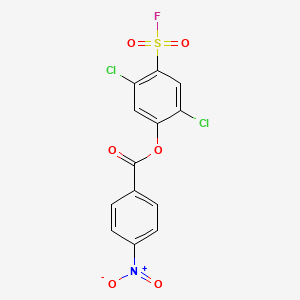
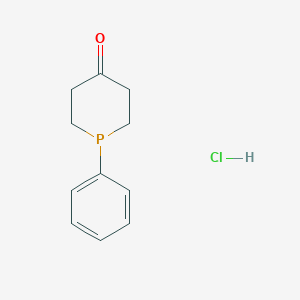
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
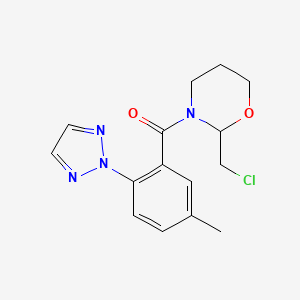
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
![(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13344367.png)
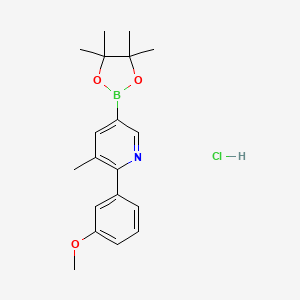
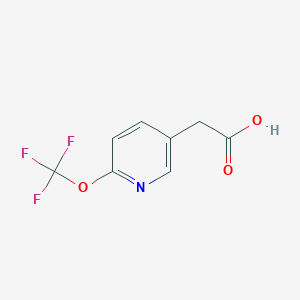
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
![8-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B13344390.png)
